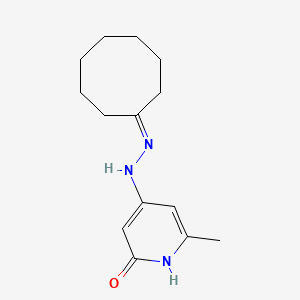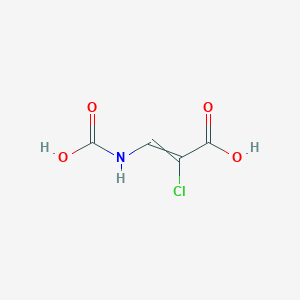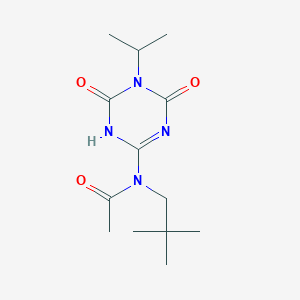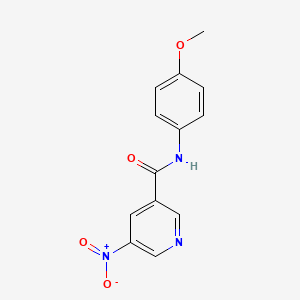
Acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a nitrosourea group attached to a cyclohexyl ring, further connected to an acetic acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)- typically involves multiple steps. One common method starts with the preparation of the cyclohexylamine derivative, which is then reacted with nitrosourea under controlled conditions to introduce the nitrosourea group. The chloroethyl group is introduced through a substitution reaction, and the final esterification step involves reacting the intermediate with acetic acid under acidic conditions to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea group to amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a potential chemotherapeutic agent.
Medicine: Investigated for its anticancer properties due to the presence of the nitrosourea group, which is known for its alkylating activity.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)- involves its ability to alkylate DNA and proteins. The nitrosourea group is responsible for this activity, as it can form highly reactive intermediates that interact with nucleophilic sites in DNA, leading to cross-linking and strand breaks. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Carmustine: Another nitrosourea compound used in chemotherapy.
Lomustine: Similar in structure and used for treating brain tumors.
Semustine: Another related compound with anticancer properties.
Uniqueness
Acetic acid, (4-(3-(2-chloroethyl)-3-nitrosoureido)cyclohexyl)methyl ester, (E)- is unique due to its specific structural features, such as the cyclohexyl ring and the ester group, which may influence its reactivity and biological activity compared to other nitrosourea compounds.
Propiedades
Número CAS |
61137-49-3 |
|---|---|
Fórmula molecular |
C12H20ClN3O4 |
Peso molecular |
305.76 g/mol |
Nombre IUPAC |
[4-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexyl]methyl acetate |
InChI |
InChI=1S/C12H20ClN3O4/c1-9(17)20-8-10-2-4-11(5-3-10)14-12(18)16(15-19)7-6-13/h10-11H,2-8H2,1H3,(H,14,18) |
Clave InChI |
GSUNXHODQPCMLL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1CCC(CC1)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline](/img/structure/B14594286.png)

![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)
![5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14594294.png)


![3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]-](/img/structure/B14594300.png)
![Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl-](/img/structure/B14594302.png)

![2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B14594308.png)

